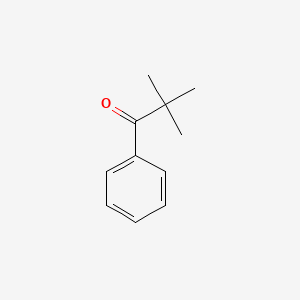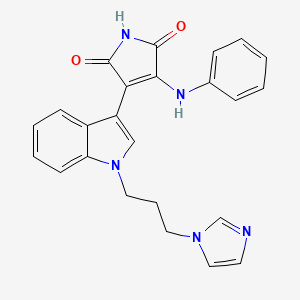
PBD-150
Overview
Description
Mechanism of Action
Target of Action
PBD-150 primarily targets the human glutaminyl cyclase (hQC) Y115E-Y117E variant . hQC is a zinc enzyme present in neuronal tissue and is responsible for the cyclization of N-terminal Gln or Glu β-amyloid peptides .
Mode of Action
this compound inhibits the activity of hQC, with a Ki value of 490 nM . It interacts with hQC, preventing it from catalyzing the formation of pyroglutamate-modified amyloid-β (Aβ) peptides .
Biochemical Pathways
The inhibition of hQC by this compound affects the biochemical pathway involved in the formation of pyroglutamate-modified Aβ peptides . These peptides are implicated in neurodegenerative disorders such as Alzheimer’s disease . By inhibiting hQC, this compound reduces the production of these peptides .
Result of Action
this compound’s inhibition of hQC leads to a reduction in the formation of pyroglutamate-modified Aβ peptides . This can lead to a significant improvement in learning and memory in transgenic animal models of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
PBD-150 interacts with the enzyme glutaminyl cyclase, inhibiting its activity . This interaction prevents the formation of pyroglutamic acid-containing amyloid-β (Aβ) peptides . The inhibition of glutaminyl cyclase by this compound is significant, with a Ki value of 490 nM for the human enzyme .
Cellular Effects
In cellular processes, this compound has been shown to reduce the deposition of pyroglutamate-modified amyloid-β peptides in the brain of transgenic mouse models of Alzheimer’s disease . This leads to a significant improvement in learning and memory in these transgenic animals .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme glutaminyl cyclase and inhibiting its activity . This prevents the enzyme from catalyzing the formation of pyroglutamic acid-containing amyloid-β (Aβ) peptides .
Temporal Effects in Laboratory Settings
It has been shown to have a long-lasting impact on reducing the deposition of pyroglutamate-modified amyloid-β peptides in transgenic mouse models of Alzheimer’s disease .
Metabolic Pathways
It is known to interact with the enzyme glutaminyl cyclase, suggesting it may play a role in the metabolism of amyloid-β (Aβ) peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PBD-150 involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 3,4-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
PBD-150 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
PBD-150 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiourea chemistry.
Biology: Investigated for its role in inhibiting glutaminyl cyclase, which is crucial in the formation of neurotoxic amyloid-β peptides.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Anthramycin: A naturally occurring pyrrolobenzodiazepine with anti-tumor and anti-microbial activities.
Sibiromycin: Another pyrrolobenzodiazepine known for its cytotoxic properties.
Tomaymycin: A pyrrolobenzodiazepine with similar DNA-binding properties.
Uniqueness
PBD-150 is unique due to its specific inhibition of glutaminyl cyclase, which makes it particularly valuable in the study and potential treatment of neurodegenerative diseases. Unlike other pyrrolobenzodiazepines, this compound’s primary application is in the inhibition of amyloid-β peptide formation, setting it apart from compounds like anthramycin and sibiromycin, which are primarily used for their anti-tumor properties .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQXMGLQANXZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)


